Bismark Brown

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

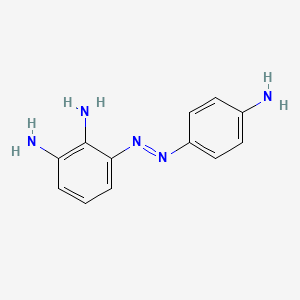

Bismark Brown: is an aromatic azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bismark Brown can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then coupled with 1,2-benzenediamine under alkaline conditions to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Bismark Brown undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.

Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Applications De Recherche Scientifique

Environmental Applications

1.1 Water Treatment

Bismarck Brown R has been investigated for its adsorption properties in wastewater treatment. A study demonstrated the use of functionalized tungsten oxide nanorods for the removal of Bismarck Brown R from contaminated water. The optimal conditions for maximum adsorption efficiency were found to be at a pH of 7 and a temperature of 30°C, achieving approximately 98% removal of the dye from a 10 mg/L solution .

| Parameter | Optimal Condition | Removal Efficiency |

|---|---|---|

| pH | 7 | ~98% |

| Temperature | 30°C | |

| Initial Concentration | 10 mg/L |

1.2 Toxicity Studies

Research has indicated that Bismarck Brown Y exhibits endocrine-disrupting properties in aquatic organisms. In experiments involving Silurana tropicalis embryos, high concentrations of Bismarck Brown Y led to significant malformations and increased expression of oxidative stress-related genes .

Analytical Applications

2.1 Sensor Development

Recent studies have explored the oligomerization of Bismarck Brown with luminol to create novel conjugated oligomers for sensor applications. This method showed promise in detecting lithium ions with a detection limit as low as 5.1×10−6 M .

| Compound Used | Detection Limit |

|---|---|

| Lithium Ion Sensor | 5.1×10−6 M |

Biological Applications

3.1 Mutagenicity Studies

Bismarck Brown has been evaluated for its mutagenic potential, particularly as a substitute for chrysoidine dyes in fishing bait. Studies revealed that Bismarck Brown dyes with methyl substitutions exhibited higher mutagenic potency compared to non-methylated variants when tested using the Salmonella typhimurium assay .

Industrial Applications

4.1 Corrosion Inhibition

Bismarck Brown R has also been identified as a corrosion inhibitor for aluminum alloys in alkaline environments. The effectiveness of this dye as an inhibitor was assessed through various electrochemical techniques, highlighting its potential utility in industrial applications .

Case Studies

Case Study 1: Adsorption Mechanism

A study conducted on the adsorption of Bismarck Brown R using mesoporous silica (MCM-48) revealed that the synthesized adsorbent effectively captured the dye from aqueous solutions. The adsorption process was influenced by factors such as contact time and initial dye concentration .

Case Study 2: Optical Properties

The reversible isomerization behavior of Bismarck Brown Y under visible light irradiation was characterized using optical pump-probe experiments. The findings indicated distinct isomerization processes influenced by solvent type and environmental conditions, which could have implications for photonic applications .

Mécanisme D'action

The mechanism of action of Bismark Brown involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.

Pathways Involved: It can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The azo group can also undergo cleavage, releasing aromatic amines that may interact with cellular components.

Comparaison Avec Des Composés Similaires

1,2-Benzenediamine: Lacks the azo group, making it less reactive in certain chemical reactions.

4-Aminobenzoic Acid: Contains a carboxyl group instead of an amino group, leading to different chemical properties and applications.

Azobenzene: A simpler azo compound with two phenyl groups, used primarily in dye and pigment industries.

Uniqueness: Bismark Brown is unique due to the presence of both amino and azo groups, allowing it to participate in a wide range of chemical reactions and making it versatile in various applications. Its ability to form stable complexes with metals and other compounds further enhances its utility in research and industry.

Propriétés

Numéro CAS |

80324-43-2 |

|---|---|

Formule moléculaire |

C12H13N5 |

Poids moléculaire |

227.27 g/mol |

Nom IUPAC |

3-[(4-aminophenyl)diazenyl]benzene-1,2-diamine |

InChI |

InChI=1S/C12H13N5/c13-8-4-6-9(7-5-8)16-17-11-3-1-2-10(14)12(11)15/h1-7H,13-15H2 |

Clé InChI |

LBBAKTMYSIFTBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |

SMILES canonique |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |

Numéros CAS associés |

10114-58-6 (di-hydrochloride) |

Synonymes |

Bismark Brown Bismark Brown, dihydrochloride C.I. 21000 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.